N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1207048-97-2
VCID: VC5096216
InChI: InChI=1S/C23H21N3O2S/c1-3-16-6-10-18(11-7-16)25-20(27)12-26-14-24-21-19(13-29-22(21)23(26)28)17-8-4-15(2)5-9-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C
Molecular Formula: C23H21N3O2S
Molecular Weight: 403.5

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

CAS No.: 1207048-97-2

Cat. No.: VC5096216

Molecular Formula: C23H21N3O2S

Molecular Weight: 403.5

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide - 1207048-97-2

Specification

CAS No. 1207048-97-2
Molecular Formula C23H21N3O2S
Molecular Weight 403.5
IUPAC Name N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Standard InChI InChI=1S/C23H21N3O2S/c1-3-16-6-10-18(11-7-16)25-20(27)12-26-14-24-21-19(13-29-22(21)23(26)28)17-8-4-15(2)5-9-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)
Standard InChI Key JNOGAMNLVWAEKY-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C

Introduction

N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core structure. This compound includes an acetamide functional group and is notable for its potential applications in medicinal chemistry due to its interesting biological properties. The structural components include a 4-ethylphenyl group and a 4-methylphenyl substituent, which contribute to its chemical reactivity and biological activity.

Synthesis

The synthesis of N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. These reactions often require careful optimization of conditions such as temperature and solvent to enhance yield and purity. The complexity of the thieno[3,2-d]pyrimidine core necessitates a strategic approach to synthesis, potentially involving the formation of the heterocyclic ring system followed by the introduction of the phenyl and acetamide groups.

Biological Activity

Preliminary studies indicate that N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide exhibits significant biological activity. It is believed to interact with various molecular targets, potentially inhibiting specific enzymes or receptors involved in cellular signaling pathways. This interaction may influence processes such as cell proliferation and apoptosis, suggesting its potential therapeutic applications in treating diseases like cancer or inflammatory disorders.

| Potential Biological Activity |

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator